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Compound of Interest

Compound Name: H-Tyr-OMe.HCl

Cat. No.: B554929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) in peptide synthesis. It covers both

solid-phase and solution-phase methodologies, offering a comprehensive guide for the

synthesis of peptides with a C-terminal tyrosine.

Introduction
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl) is a derivative of the amino acid L-

tyrosine where the carboxylic acid group is protected as a methyl ester.[1][2] This protection

strategy is crucial in peptide synthesis to enable the selective formation of peptide bonds at the

N-terminus.[1][2] H-Tyr-OMe.HCl is a versatile building block, particularly in solution-phase

peptide synthesis and in the preparation of peptide fragments for convergent synthesis

strategies.[3][4] Its application in solid-phase peptide synthesis (SPPS) is also feasible,

especially for creating peptides with a C-terminal ester, which can be useful for subsequent

fragment condensation or for mimicking post-translational modifications.[5]

Physicochemical Properties and Handling
Proper handling and storage of H-Tyr-OMe.HCl are critical to ensure its integrity and reactivity

in peptide synthesis.
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Property Value Reference

Molecular Formula C₁₀H₁₄ClNO₃ [6]

Molecular Weight 231.68 g/mol [6]

Appearance
White to off-white crystalline

powder
[2]

Solubility

Soluble in DMSO. For aqueous

solutions, it is recommended to

first dissolve in a minimal

amount of organic solvent like

DMSO and then dilute with

buffer.

[7]

Storage

Store at -20°C for short-term

and -80°C for long-term (up to

6 months). Keep in a sealed

container, away from moisture.

[7]

Experimental Protocols
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase peptide synthesis (LPPS) using H-Tyr-OMe.HCl is a classical approach for

constructing di- or tripeptides, or for fragment condensation. The following is a general protocol

for the coupling of an N-protected amino acid to H-Tyr-OMe.HCl.

Protocol 1: Dipeptide Synthesis using EDC/HOBt Coupling

This protocol describes the synthesis of a dipeptide, for example, Boc-Xaa-Tyr-OMe, where

"Xaa" is any Boc-protected amino acid.

Materials:

H-Tyr-OMe.HCl

Boc-Xaa-OH (e.g., Boc-Ala-OH)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

1 M HCl solution

Saturated NaHCO₃ solution

Brine (saturated NaCl solution)

Anhydrous Na₂SO₄ or MgSO₄

Silica gel for column chromatography

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

Reaction Setup: In a round-bottom flask, dissolve H-Tyr-OMe.HCl (1.0 eq.) in anhydrous

DCM.

Neutralization: Add DIPEA (1.1 eq.) to the solution to neutralize the hydrochloride salt and

stir for 10-15 minutes at room temperature.

Addition of Reagents: To this solution, add Boc-Xaa-OH (1.0 eq.), HOBt (1.2 eq.), and

EDC.HCl (1.2 eq.).

Coupling Reaction: Stir the reaction mixture at room temperature overnight. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

Dilute the reaction mixture with DCM.
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Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x),

and brine (1x).

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure to obtain the crude protected dipeptide.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Boc-

Xaa-Tyr-OMe.

Quantitative Data (Representative):

Parameter Value Notes

Yield 60-90%

Highly dependent on the

specific amino acid and

reaction conditions.

Purity >95%
After chromatographic

purification.

Reaction Time 12-24 hours
Can be optimized by

monitoring with TLC.

Solid-Phase Peptide Synthesis (SPPS) - C-Terminal
Esterification
While less common than using pre-loaded resins, H-Tyr-OMe.HCl can be utilized in SPPS to

generate a peptide with a C-terminal methyl ester. This is typically achieved by first

synthesizing the peptide on a resin that allows for cleavage under conditions that leave the

methyl ester intact, such as a 2-chlorotrityl chloride resin.

Protocol 2: Manual SPPS using Fmoc Chemistry

This protocol outlines the synthesis of a tripeptide, H-Ala-Gly-Tyr-OMe, on a 2-chlorotrityl

chloride resin.

Materials:
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2-Chlorotrityl chloride resin

Fmoc-Gly-OH

Fmoc-Ala-OH

H-Tyr-OMe.HCl

DIPEA

Anhydrous DCM

Anhydrous N,N-Dimethylformamide (DMF)

Coupling reagent: HBTU/HATU

Activation base: DIPEA

Deprotection solution: 20% piperidine in DMF

Capping solution: Acetic anhydride/DIPEA in DMF

Cleavage cocktail: e.g., Acetic acid/Trifluoroethanol/DCM (1:2:7)

Diethyl ether, cold

HPLC grade water and acetonitrile

Trifluoroacetic acid (TFA) for HPLC

Procedure:

Resin Preparation: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

First Amino Acid Loading (H-Tyr-OMe.HCl):

In a separate vessel, dissolve H-Tyr-OMe.HCl (2.0 eq. relative to resin capacity) in

anhydrous DCM.
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Add DIPEA (2.2 eq.) and stir for 10 minutes.

Add this solution to the swollen resin and shake for 2-4 hours.

To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA

(17:2:1) and shake for 30 minutes.

Wash the resin with DCM (3x) and DMF (3x).

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

Drain the solution.

Add fresh 20% piperidine in DMF and shake for another 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Second Amino Acid Coupling (Fmoc-Gly-OH):

In a separate vessel, pre-activate Fmoc-Gly-OH (3.0 eq.) with HBTU (2.9 eq.) and DIPEA

(6.0 eq.) in DMF for 5 minutes.

Add the activated amino acid solution to the resin and shake for 1-2 hours.

Wash the resin with DMF (5x).

(Optional) Perform a Kaiser test to ensure complete coupling. If the test is positive (blue

beads), repeat the coupling step. If negative, proceed to the next step.

Repeat Synthesis Cycle for Fmoc-Ala-OH: Repeat steps 3 and 4 using Fmoc-Ala-OH.

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as

described in step 3.

Cleavage from Resin:

Wash the peptide-resin with DCM (5x) and dry under vacuum.
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Add the cleavage cocktail (Acetic acid/Trifluoroethanol/DCM) to the resin and shake for 2

hours.

Filter the resin and collect the filtrate.

Wash the resin with additional cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification:

Concentrate the filtrate under reduced pressure.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Purify the crude peptide by reverse-phase HPLC.

Quantitative Data (Representative):

Parameter Value Notes

Resin Loading 0.3-0.8 mmol/g
Varies with resin type and

reaction conditions.

Coupling Efficiency >99%
Per step, as monitored by

Kaiser test.

Overall Yield 30-60%
Dependent on peptide length

and sequence.

Crude Purity 70-90% Before HPLC purification.

Saponification of the C-Terminal Methyl Ester
If the final product requires a free C-terminal carboxylic acid, the methyl ester of the protected

or unprotected peptide can be saponified.

Protocol 3: Saponification of a Peptide Methyl Ester

Materials:
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Peptide-Tyr-OMe

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

Solvent system (e.g., THF/water or Methanol/water)

1 M HCl solution for neutralization

Ethyl acetate for extraction

Procedure:

Dissolution: Dissolve the peptide methyl ester in a suitable solvent mixture (e.g., THF:water

1:1).

Hydrolysis: Cool the solution to 0°C and add a solution of LiOH (1.5 eq.) in water dropwise.

Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by

TLC or HPLC.

Neutralization and Extraction:

Once the reaction is complete, carefully neutralize the mixture with 1 M HCl to pH ~7.

Remove the organic solvent under reduced pressure.

Extract the aqueous layer with ethyl acetate (3x).

Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and

concentrate to obtain the peptide with a free C-terminal carboxylic acid.

Caution: Saponification can sometimes lead to racemization, especially with N-methylated

amino acids.[8] The reaction conditions should be carefully optimized.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a

peptide using H-Tyr-OMe.HCl as the starting amino acid.
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Resin Preparation & Loading

Peptide Elongation Cycle
Cleavage & Purification
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Chloride Resin
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1.
Load H-Tyr-OMe.HCl
with DIPEA in DCM

2.
Cap Resin

(DCM/MeOH/DIPEA)

3.
Fmoc Deprotection

(20% Piperidine/DMF)
4. Start Cycle

Wash
(DMF)

Couple Fmoc-AA-OH
(HBTU/DIPEA in DMF)

Wash
(DMF)

Repeat for each
amino acid

Final Fmoc
Deprotection

5. Final Cycle Cleave from Resin
(AcOH/TFE/DCM)

Precipitate in
Cold Ether
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RP-HPLC

Analyze
(MS, HPLC) H-Peptide-Tyr-OMe

Click to download full resolution via product page

Caption: Workflow for SPPS of a peptide with C-terminal Tyr-OMe.

Logical Relationships in Peptide Synthesis Strategy
The choice of synthetic strategy depends on the desired final product and the properties of the

peptide sequence. The following diagram illustrates the decision-making process.

Desired C-Terminal Moiety?

Free Carboxylic Acid
(-COOH)

Acid

Methyl Ester
(-COOMe)

Ester

Amide
(-CONH2)

Amide

Strategy 1:
SPPS with Wang or

2-ClTrt Resin + Saponification

Strategy 2:
Solution Phase Synthesis

with H-Tyr-OMe.HCl

Followed by Saponification

Strategy 3:
SPPS on 2-ClTrt Resin

with H-Tyr-OMe.HCl

Strategy 4:
SPPS with Rink Amide Resin
(Requires Fmoc-Tyr(tBu)-OH)

Standard SPPS

H-Tyr-OMe.HCl is a key
starting material for

Strategies 2 & 3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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